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Compound of Interest

Compound Name: P160 peptide

Cat. No.: B15586047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P160 peptide as a neuroblastoma

targeting ligand against established alternatives, including anti-GD2 antibodies, ALK inhibitors,

and NCAM-targeted therapies. The information is compiled from preclinical and clinical data to

assist in evaluating the potential of P160 for future therapeutic and diagnostic applications in

neuroblastoma.

Executive Summary
Neuroblastoma remains a challenging pediatric cancer, and targeted therapies are crucial for

improving patient outcomes. The P160 peptide, a 12-amino-acid sequence

(VPWMEPAYQRFL), has emerged from phage display technology as a promising ligand with

specific affinity for neuroblastoma cells.[1] Preclinical studies demonstrate its potential for

targeted drug delivery and imaging. This guide evaluates P160's performance characteristics

alongside currently employed targeting strategies, providing a framework for its potential

positioning in the therapeutic landscape.

Comparative Data of Neuroblastoma Targeting
Ligands
The following tables summarize the available quantitative data for P160 and its alternatives. It

is important to note that the data for P160 is from preclinical studies, while the information for
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alternatives like Dinutuximab and Lorlatinib is derived from clinical trials, making direct

comparisons challenging.

Table 1: In Vitro Performance

Ligand Target Cell Line(s)
Binding
Affinity
(IC50/Kd)

Internalization

P160 Peptide
Unknown

Receptor

WAC 2 (human

neuroblastoma)

Not reported for

neuroblastoma.

IC50 of 0.6

µmol/L in MDA-

MB-435 breast

cancer cells.[2]

~50% of total

bound activity

internalized in

WAC 2 cells.[1]

Dinutuximab

(anti-GD2)
GD2 Ganglioside

Various

Neuroblastoma

Relative KD =

0.000337 M.[3]

Mediates

antibody-

dependent cell-

mediated

cytotoxicity

(ADCC) and

complement-

dependent

cytotoxicity

(CDC).[4]

Lorlatinib (ALK

inhibitor)

ALK Kinase

Domain

ALK-mutant

Neuroblastoma

Potent inhibition

of ALK F1174L

and F1245C

mutations.[5]

Intracellular

NCAM-targeted

Conjugate
NCAM

IMR-32 (human

neuroblastoma)

Improved binding

and uptake

compared to

non-targeted

control.

Internalization of

the polymer-drug

conjugate.[6]

Table 2: In Vivo Performance & Clinical Efficacy
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Ligand
Animal
Model/Patient
Population

Tumor
Targeting/Respons
e Rate

Key Findings

P160 Peptide
Nude mice with WAC

2 xenografts

Higher tracer

accumulation in

tumors than in most

organs.[1]

Tumor uptake

remained constant

after perfusion,

indicating specific

binding.[1]

Dinutuximab (anti-

GD2)

High-risk

neuroblastoma

patients

Significantly improved

event-free survival in

combination with

cytokines and

isotretinoin.[7]

A cornerstone of

immunotherapy for

high-risk

neuroblastoma.

Lorlatinib (ALK

inhibitor)

Relapsed/refractory

ALK-driven

neuroblastoma

Objective response

rate of 30% in patients

<18 years and 67% in

patients ≥18 years.[8]

Effective in patients

who have previously

received other ALK

inhibitors.[8]

NCAM-targeted

Conjugate

SCID mice with IMR-

32 xenografts

Inhibited tumor growth

to a higher extent

compared to control

conjugates.[9]

Less toxic than free

paclitaxel, allowing for

higher dosage.[9]

In-Depth Analysis of Targeting Ligands
P160 Peptide
The P160 peptide was identified through phage display for its specific binding to the human

neuroblastoma cell line WAC 2.[1] Its mechanism of action is believed to be receptor-mediated

endocytosis, leading to the internalization of the peptide and any conjugated cargo. The

sequence EPAYQR has been identified as potentially significant for its binding activity.[1]

Strengths:

Specificity: Demonstrates specific binding to neuroblastoma cells with minimal binding to

human umbilical vein endothelial cells (HUVECs).
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Internalization: Efficiently internalized by neuroblastoma cells, making it suitable for

delivering cytotoxic agents or imaging probes directly into the tumor cells.[1]

Small Size: As a peptide, it has the potential for good tumor penetration and rapid clearance

from non-target tissues.

Weaknesses:

Preclinical Stage: All available data is from preclinical studies, and its efficacy and safety in

humans are unknown.

Unknown Receptor: The specific receptor for P160 on neuroblastoma cells has not yet been

identified, which could be a limitation for mechanistic studies and further optimization.

In Vivo Stability: Peptides can be susceptible to rapid degradation in vivo, although the study

by Askoxylakis et al. showed sustained tumor uptake.[1]

Alternative Targeting Ligands
The disialoganglioside GD2 is highly expressed on the surface of neuroblastoma cells, making

it an excellent target for immunotherapy.[7] Dinutuximab (ch14.18) is a chimeric monoclonal

antibody that binds to GD2 and triggers an immune response against the tumor cells through

ADCC and CDC.[4]
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Mutations and amplifications in the anaplastic lymphoma kinase (ALK) gene are found in a

subset of high-risk neuroblastomas.[7] ALK inhibitors are small molecules that enter the cell

and block the activity of the mutated ALK tyrosine kinase, thereby inhibiting downstream

signaling pathways that promote tumor growth and survival. Lorlatinib is a third-generation ALK

inhibitor with demonstrated efficacy in patients with ALK-driven neuroblastoma, including those

resistant to earlier-generation inhibitors.[5][8]

The Neural Cell Adhesion Molecule (NCAM) is overexpressed in many neuroblastomas and is

associated with a more aggressive phenotype.[9] NCAM can be targeted using various

strategies, including antibody-drug conjugates and polymer-drug conjugates. These

approaches aim to deliver cytotoxic agents specifically to NCAM-expressing tumor cells and

the tumor vasculature.[6][9]

Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings.

Below are summaries of the key experimental procedures used to characterize these targeting

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15586047?utm_src=pdf-body-img
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/ALK_LanthaScreen_Activity_Europium.pdf
https://www.researchgate.net/publication/313270986_Targeting_NCAM-expressing_neuroblastoma_with_polymeric_precision_nanomedicine
https://pubmed.ncbi.nlm.nih.gov/28159518/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_a_Novel_ALK_Inhibitor_e_g_Alk_IN_6_in_Cell_Culture.pdf
https://www.researchgate.net/publication/227064545_A_human_neuroblastoma_xenograft_model_for_125-I-metaiodobenzylguanidine_biodistribution_studies
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_a_Novel_ALK_Inhibitor_e_g_Alk_IN_6_in_Cell_Culture.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ligands.

P160 Peptide: In Vitro Binding and In Vivo
Biodistribution
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In Vitro Characterization

In Vivo Evaluation
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1. Peptide Synthesis and Radiolabeling:
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The P160 peptide (VPWMEPAYQRFL) is synthesized using solid-phase peptide synthesis.

For binding and biodistribution studies, the peptide is radiolabeled with Iodine-125 (¹²⁵I) or

Iodine-131 (¹³¹I) using the chloramine-T method.

2. In Vitro Cell Binding and Competition Assay:

Human neuroblastoma cells (e.g., WAC 2) are cultured in 6-well plates.

Cells are incubated with ¹²⁵I-labeled P160 at 37°C.

To determine binding specificity, competition experiments are performed by co-incubating the

radiolabeled peptide with increasing concentrations of unlabeled P160.

After incubation, cells are washed, and the cell-associated radioactivity is measured using a

gamma counter.

3. Internalization Assay:

WAC 2 cells are incubated with ¹²⁵I-P160 at 37°C.

To differentiate between surface-bound and internalized peptide, the cell surface-bound

radioactivity is removed by an acid wash (e.g., glycine-HCl buffer, pH 2.8).

The cells are then lysed, and the internalized radioactivity is measured.

4. In Vivo Biodistribution Studies:

Female BALB/c nude mice are subcutaneously or orthotopically inoculated with human

neuroblastoma cells (e.g., WAC 2) to establish tumors.

¹³¹I-labeled P160 is administered via intravenous injection.

At various time points post-injection, mice are euthanized, and organs of interest (including

the tumor) are harvested, weighed, and the radioactivity is measured in a gamma counter.

The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
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Anti-GD2 Antibody: Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC) Assay
1. Target Cell Preparation:

Neuroblastoma cell lines with high GD2 expression (e.g., LAN-1) are used as target cells.

Cells are labeled with a fluorescent dye (e.g., Calcein-AM) that is released upon cell lysis.

2. Effector Cell Isolation:

Peripheral blood mononuclear cells (PBMCs), containing natural killer (NK) cells, are isolated

from healthy donor blood using density gradient centrifugation.

3. ADCC Assay:

Labeled target cells are plated in a 96-well plate.

Dinutuximab is added at various concentrations.

Effector cells are then added to the wells at a specific effector-to-target (E:T) ratio.

The plate is incubated for several hours at 37°C.

Cell lysis is quantified by measuring the fluorescence released into the supernatant using a

plate reader.

ALK Inhibitor: In Vitro Kinase Assay
1. Reagents and Materials:

Recombinant ALK kinase domain (wild-type or mutant).

Kinase reaction buffer.

ATP.

A specific peptide substrate for ALK.
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Lorlatinib at various concentrations.

An assay platform to detect kinase activity (e.g., ADP-Glo™ Kinase Assay).

2. Kinase Reaction:

The ALK enzyme is incubated with varying concentrations of Lorlatinib in the kinase reaction

buffer.

The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

The reaction is allowed to proceed for a specific time at room temperature.

3. Detection of Kinase Activity:

The amount of ADP produced (which is proportional to kinase activity) is measured using a

luminescence-based assay.

The IC50 value of Lorlatinib is determined by plotting the percentage of kinase inhibition

against the inhibitor concentration.

NCAM-Targeted Polymer-Drug Conjugate: Synthesis
1. Polymer Backbone Synthesis:

A biocompatible polymer, such as polyglutamic acid (PGA), is synthesized or obtained

commercially.

2. Drug and Linker Conjugation:

A cytotoxic drug (e.g., paclitaxel) is conjugated to the polymer backbone via a linker that is

often designed to be cleavable under specific conditions (e.g., acidic pH in the tumor

microenvironment or enzymatic cleavage).

3. Targeting Peptide Conjugation:

An NCAM-targeting peptide is synthesized.

The peptide is then covalently attached to the polymer-drug conjugate.
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4. Purification and Characterization:

The final polymer-drug-peptide conjugate is purified using techniques like dialysis or size-

exclusion chromatography.

The conjugate is characterized to determine the drug loading, peptide conjugation efficiency,

and physicochemical properties such as size and zeta potential.

Conclusion and Future Perspectives
The P160 peptide represents a promising and versatile platform for the targeted delivery of

therapeutics and diagnostics to neuroblastoma. Its high specificity and efficient internalization

are advantageous properties for a targeting ligand. However, as it is still in the preclinical stage

of development, further research is required to identify its receptor, optimize its in vivo stability,

and evaluate its efficacy and safety in more advanced preclinical models before it can be

considered for clinical translation.

In comparison, anti-GD2 antibodies and ALK inhibitors are already established in the clinical

management of high-risk neuroblastoma, demonstrating significant survival benefits. NCAM-

targeted therapies are also progressing through preclinical and clinical development. The future

of neuroblastoma therapy will likely involve a multi-pronged approach, potentially combining

these different targeting strategies to overcome tumor heterogeneity and treatment resistance.

The P160 peptide, with its distinct targeting mechanism, could play a valuable role in this

evolving landscape, offering a new avenue for delivering potent therapies directly to

neuroblastoma cells while minimizing systemic toxicity. Further comparative studies with

standardized methodologies will be crucial to fully elucidate the relative merits of P160 against

other targeting ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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